3-[(4-chlorobenzyl)thio]-4H-1,2,4-triazol-4-amine
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Overview
Description
3-[(4-chlorobenzyl)thio]-4H-1,2,4-triazol-4-amine is a chemical compound with the empirical formula C9H9ClN4S and a molecular weight of 240.71 g/mol . This compound is part of the triazole family, which is known for its diverse biological activities and applications in various fields such as medicinal chemistry and agriculture.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-[(4-chlorobenzyl)thio]-4H-1,2,4-triazol-4-amine typically involves the reaction of 4-chlorobenzyl chloride with 4-amino-1,2,4-triazole in the presence of a base such as sodium hydroxide. The reaction is carried out in a suitable solvent like ethanol or methanol under reflux conditions . The product is then purified through recrystallization or column chromatography to obtain the desired compound in high purity.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale batch reactors where the reactants are mixed and heated under controlled conditions. The use of automated systems for monitoring and controlling the reaction parameters ensures consistent quality and yield of the product. The final product is typically isolated through filtration, washing, and drying processes.
Chemical Reactions Analysis
Types of Reactions
3-[(4-chlorobenzyl)thio]-4H-1,2,4-triazol-4-amine undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate to form sulfoxides or sulfones.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride to convert the compound into its corresponding thiol derivative.
Substitution: Nucleophilic substitution reactions can occur at the chlorobenzyl group, where nucleophiles such as amines or thiols replace the chlorine atom.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide in acetic acid or potassium permanganate in water.
Reduction: Sodium borohydride in ethanol or lithium aluminum hydride in tetrahydrofuran.
Substitution: Amines or thiols in the presence of a base like sodium hydroxide or potassium carbonate.
Major Products Formed
Oxidation: Sulfoxides or sulfones.
Reduction: Thiol derivatives.
Substitution: Substituted benzyl derivatives.
Scientific Research Applications
3-[(4-chlorobenzyl)thio]-4H-1,2,4-triazol-4-amine has several scientific research applications:
Medicinal Chemistry: This compound is studied for its potential as an antimicrobial, antifungal, and anticancer agent due to its ability to inhibit various enzymes and cellular pathways.
Agriculture: It is explored for its use as a fungicide and herbicide, providing protection against a wide range of plant pathogens.
Material Science: The compound is investigated for its potential use in the development of new materials with unique properties, such as conductive polymers and nanomaterials.
Mechanism of Action
The mechanism of action of 3-[(4-chlorobenzyl)thio]-4H-1,2,4-triazol-4-amine involves its interaction with specific molecular targets and pathways:
Enzyme Inhibition: The compound can inhibit enzymes such as cytochrome P450, which plays a crucial role in the metabolism of various substances.
Cellular Pathways: It can interfere with cellular pathways involved in cell division and apoptosis, making it a potential candidate for anticancer therapy.
Comparison with Similar Compounds
Similar Compounds
- 3-[(4-fluorobenzyl)thio]-4H-1,2,4-triazol-4-amine
- 3-[(4-methoxybenzyl)thio]-4H-1,2,4-triazol-4-amine
- 3-[(4-bromobenzyl)thio]-4H-1,2,4-triazol-4-amine
Uniqueness
3-[(4-chlorobenzyl)thio]-4H-1,2,4-triazol-4-amine is unique due to the presence of the chlorobenzyl group, which imparts specific chemical and biological properties. The chlorine atom enhances the compound’s reactivity and its ability to interact with various biological targets, making it a valuable compound for research and development .
Properties
IUPAC Name |
3-[(4-chlorophenyl)methylsulfanyl]-1,2,4-triazol-4-amine |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H9ClN4S/c10-8-3-1-7(2-4-8)5-15-9-13-12-6-14(9)11/h1-4,6H,5,11H2 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FPDWAMOOVBHPKL-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1CSC2=NN=CN2N)Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H9ClN4S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
240.71 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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